Cas no 2361898-11-3 (1-[4-(3-Methylidenepiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one)

1-[4-(3-Methylidenepiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one structure
2361898-11-3 structure
商品名:1-[4-(3-Methylidenepiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
CAS番号:2361898-11-3
MF:C15H22N2O2
メガワット:262.347383975983
CID:6437919
PubChem ID:145904296

1-[4-(3-Methylidenepiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 2361898-11-3
    • EN300-26574134
    • Z3672065016
    • 1-[4-(3-methylidenepiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
    • 1-[4-(3-Methylidenepiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
    • インチ: 1S/C15H22N2O2/c1-3-14(18)16-9-6-13(7-10-16)15(19)17-8-4-5-12(2)11-17/h3,13H,1-2,4-11H2
    • InChIKey: DOYHZKVJJOSEME-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CCN(C(C=C)=O)CC1)N1CC(=C)CCC1

計算された属性

  • せいみつぶんしりょう: 262.168127949g/mol
  • どういたいしつりょう: 262.168127949g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 395
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

1-[4-(3-Methylidenepiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26574134-0.05g
1-[4-(3-methylidenepiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
2361898-11-3
0.05g
$246.0 2023-05-31

1-[4-(3-Methylidenepiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one 関連文献

Related Articles

1-[4-(3-Methylidenepiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-oneに関する追加情報

Compound CAS No. 2361898-11-3: 1-[4-(3-Methylidenepiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one

CAS No. 2361898-11-3 refers to the compound known as 1-[4-(3-Methylidenepiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one, a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a piperidine ring system and a methylidene group, making it a subject of interest in both academic and industrial research.

The molecular structure of this compound is notable for its two interconnected piperidine rings, with one ring substituted by a methylidene group (C=CH2) and the other bearing a ketone group (C=O). This arrangement creates a rigid framework that can influence the compound's physical properties, such as solubility, stability, and reactivity. Recent studies have highlighted the importance of such structural features in determining the biological activity of similar compounds, particularly in the context of enzyme inhibition and drug design.

From a synthetic perspective, the preparation of this compound involves multi-step reactions, often utilizing advanced techniques such as ring-closing metathesis or organocatalytic processes. These methods allow for precise control over the stereochemistry and regioselectivity of the product, which are critical factors in achieving the desired properties. The synthesis of this compound has been optimized in recent years, with researchers focusing on improving yield and reducing reaction times while maintaining high purity levels.

In terms of applications, this compound has shown promise in several areas. For instance, its ability to act as a chelating agent or a ligand in metalloenzyme models has been explored in recent studies. Additionally, its role as an intermediate in the synthesis of more complex molecules has been documented, particularly in the development of bioactive agents with potential therapeutic applications. The compound's versatility makes it a valuable building block in organic synthesis.

Recent advancements in computational chemistry have also provided deeper insights into the electronic properties and reactivity of this compound. Quantum mechanical calculations have revealed that the conjugated system within the molecule plays a significant role in stabilizing certain reactive intermediates, which could be exploited in designing more efficient catalytic cycles. Furthermore, experimental studies have demonstrated that this compound exhibits moderate to high activity against various enzymes, suggesting its potential as a lead compound in drug discovery programs.

It is also worth noting that the study of this compound contributes to our understanding of heterocyclic chemistry and its role in natural product synthesis. By analyzing its reactivity patterns and interaction with biological systems, researchers can gain valuable insights into designing more effective drugs with fewer side effects. The integration of experimental and computational approaches has been instrumental in advancing our knowledge of this compound's properties and applications.

In conclusion, CAS No. 2361898-11-3 represents a fascinating example of how complex organic molecules can serve as versatile tools in modern chemistry and pharmacology. With ongoing research uncovering new aspects of its structure-function relationship, this compound continues to be an area of active investigation. Its potential applications span from materials science to medicinal chemistry, underscoring its importance as a key player in contemporary chemical research.

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